Nonadecanoyl-coenzyme A is a derivative of coenzyme A, specifically linked to nonadecanoic acid, which is a saturated fatty acid with a long carbon chain. This compound plays a crucial role in various metabolic pathways, particularly in lipid metabolism and the synthesis of fatty acids. Coenzyme A itself is an essential cofactor involved in the transfer of acyl groups and activation of carboxylic acids, making it vital for energy production and biosynthesis processes in living organisms.
Nonadecanoyl-coenzyme A is synthesized from nonadecanoic acid through enzymatic reactions that involve coenzyme A. The synthesis typically occurs in biological systems, particularly in bacteria and eukaryotic cells where fatty acid metabolism is active. The compound can also be obtained through chemical synthesis in laboratory settings.
Nonadecanoyl-coenzyme A falls under the classification of acyl-coenzyme A derivatives. These compounds are characterized by their acyl groups derived from fatty acids, which are linked to coenzyme A via a thioester bond. They are crucial intermediates in metabolic pathways involving lipids, carbohydrates, and amino acids.
The synthesis of nonadecanoyl-coenzyme A can be achieved through two primary methods: biological synthesis and chemical synthesis.
The enzymatic synthesis often requires specific conditions such as pH optimization and temperature control to ensure maximum enzyme activity. Chemical synthesis may involve the use of solvents and reagents that must be handled with care due to their reactivity.
Nonadecanoyl-coenzyme A has a complex molecular structure characterized by its long hydrocarbon chain derived from nonadecanoic acid (C19). The general structure includes:
Nonadecanoyl-coenzyme A participates in various biochemical reactions, primarily involving:
The reactions involving nonadecanoyl-coenzyme A are typically catalyzed by enzymes such as acyl-CoA synthetases and dehydrogenases, which require cofactors like NAD+ or FAD for optimal activity.
The mechanism of action for nonadecanoyl-coenzyme A involves its role as an acyl carrier in metabolic pathways:
The efficiency and specificity of nonadecanoyl-coenzyme A in these processes are influenced by factors such as substrate availability and enzyme concentration.
Nonadecanoyl-coenzyme A is utilized extensively in biochemical research for:
Nonadecanoyl-CoA (C19:0-CoA) is synthesized through the enzymatic activation of nonadecanoic acid, an odd-chain, long-chain fatty acid, via acyl-CoA synthetase (ACS) catalysis. This ATP-dependent reaction proceeds through a two-step mechanism: first, nonadecanoic acid reacts with ATP to form a nonadecanoyl-adenylate intermediate with the release of pyrophosphate; second, coenzyme A attacks this intermediate, yielding nonadecanoyl-CoA and AMP [5] [7]. The reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which exhibit broad substrate specificity encompassing fatty acids with chain lengths of C12-C20 [2] [8]. Eukaryotic systems compartmentalize this activation process, with ACS enzymes localized to the endoplasmic reticulum, mitochondrial outer membrane, and peroxisomal membranes, creating distinct metabolic pools of nonadecanoyl-CoA [5].
The generation of nonadecanoyl-CoA represents a critical node in lipid metabolism due to the unusual odd-numbered carbon chain of its fatty acid moiety. Unlike even-chain fatty acids that predominate in mammalian systems, nonadecanoic acid may originate from dietary sources, α-oxidation of very long-chain fatty acids, or microbial metabolism in the gut. The endoplasmic reticulum-associated ACSL isoforms, particularly ACSL3 and ACSL6, demonstrate efficiency toward long-chain fatty acids and likely contribute significantly to nonadecanoyl-CoA formation [2] [8]. Peroxisomal ACS enzymes may also activate nonadecanoic acid for subsequent β-oxidation, given that peroxisomes handle a variety of long-chain substrates. The relative rarity of odd-chain fatty acids like nonadecanoic acid in biological systems suggests that nonadecanoyl-CoA constitutes a minor but functionally significant component of the cellular acyl-CoA pool, potentially serving specialized roles in lipid signaling or membrane remodeling.
Table 1: Eukaryotic Subcellular Compartments for Nonadecanoyl-CoA Metabolism
Cellular Location | Primary ACS Isoforms | Metabolic Fate of Nonadecanoyl-CoA | Regulatory Factors |
---|---|---|---|
Endoplasmic Reticulum | ACSL3, ACSL6 | Incorporation into complex lipids (sphingolipids, glycerolipids) | Malonyl-CoA inhibition, AMPK signaling |
Mitochondrial Outer Membrane | ACSL1, ACSL4 | β-Oxidation (after single cycle of α-oxidation to stearoyl-CoA) | Carnitine palmitoyltransferase-1 availability |
Peroxisomal Membrane | ACSL4, ACSL5 | β-Oxidation (chain-shortening to propionyl-CoA + acetyl-CoA) | Peroxisome proliferator-activated receptors (PPARs) |
Plasma Membrane | ACSL6 variants | Membrane phospholipid remodeling | Calcium signaling, fatty acid availability |
The biosynthesis of the coenzyme A moiety required for nonadecanoyl-CoA formation initiates with pantothenate kinase (PanK) catalysis, representing the first committed and rate-limiting step in CoA biosynthesis [1] [6]. PanK phosphorylates pantothenic acid (vitamin B5) to form 4'-phosphopantothenate, consuming ATP in the process. Eukaryotes express multiple PanK isoforms encoded by distinct genes (PANK1-4 in humans), each exhibiting unique tissue distribution, subcellular localization, and regulatory properties that profoundly influence cellular CoA availability for activation reactions including nonadecanoyl-CoA formation [1].
Comparative genomic analyses reveal remarkable evolutionary conservation in the CoA biosynthesis pathway topology across eukaryotes, archaea, and bacteria, despite significant divergence in enzyme sequences [3]. The eukaryotic PanK enzymes (PanK-II type) share a conserved catalytic core of approximately 355 residues but possess divergent N-terminal regulatory domains. Notably, human PanK1α contains a 184-residue N-terminal domain conferring feedback inhibition by CoA and acyl-CoA thioesters, whereas PanK1β lacks this regulatory extension [1]. This architectural variation enables isoform-specific regulation: PanK2, localized predominantly to mitochondria, exhibits exquisite sensitivity to acetyl-CoA inhibition (IC₅₀ ≈ 0.1 μM), while cytosolic PanK1β is less sensitive (IC₅₀ ≈ 5 μM) [1] [6]. Such differential regulation creates compartment-specific CoA biosynthetic capacities that directly influence nonadecanoyl-CoA availability in different organelles.
The PANK2 gene merits particular attention due to its clinical significance and potential relevance to odd-chain fatty acid metabolism. Mutations in PANK2 cause pantothenate kinase-associated neurodegeneration (PKAN), a rare autosomal recessive disorder characterized by dystonia, spasticity, and pathological iron accumulation in the basal ganglia [4] [6]. Intriguingly, PKAN mutations do not always cause complete loss of catalytic function; some mutants retain partial activity but exhibit altered regulatory properties [1]. This suggests that disrupted CoA homeostasis—rather than absolute CoA deficiency—may underlie the neuropathology, potentially impairing the activation and metabolism of unusual fatty acid species like nonadecanoic acid. The mitochondrial localization of PanK2 positions it as a critical regulator of CoA supply for mitochondrial ACS enzymes that could activate nonadecanoic acid prior to its β-oxidation.
Table 2: Pantothenate Kinase Isoforms in Human CoA Biosynthesis
Isoform | Gene | Subcellular Localization | Regulatory Features | Sensitivity to CoA Inhibition | Tissue Distribution |
---|---|---|---|---|---|
PanK1α | PANK1 | Nuclear, Cytosolic | N-terminal regulatory domain (184 aa) | Moderate (IC₅₀ ~5 μM) | Heart, liver, brown adipose, kidney |
PanK1β | PANK1 | Cytosolic | Minimal N-terminal domain (10 aa) | Low (IC₅₀ >5 μM) | Heart, liver, brown adipose, kidney |
PanK2 | PANK2 | Mitochondrial, Nuclear | Feedback inhibition by CoA/acetyl-CoA | High (IC₅₀ ~0.1 μM) | Brain, skeletal muscle |
PanK3 | PANK3 | Cytosolic | Feedback inhibition by CoA | Intermediate (IC₅₀ ~1 μM) | Intestines, white adipose tissue |
PanK4 | PANK4 | Cytosolic | Unknown | Unknown | Ubiquitous, low expression |
Long-chain acyl-carnitines (e.g., palmitoyl-carnitine) exhibit counter-regulatory effects on PanK2, reversing acetyl-CoA inhibition and potentially activating the enzyme even without inhibitory ligands [1]. This regulatory mechanism creates a metabolic circuit: elevated mitochondrial acetyl-CoA inhibits PanK2, reducing CoA regeneration; diminished fatty acid oxidation consequently increases long-chain acyl-carnitines, which then alleviate PanK2 inhibition and restore CoA synthesis [1] [6]. Such dynamic regulation ensures mitochondrial CoA availability for activating unusual fatty acids like nonadecanoic acid when they enter the metabolic pool. The evolutionary conservation of this regulatory circuitry underscores its fundamental importance in cellular energy metabolism and lipid homeostasis.
The activation of nonadecanoic acid to nonadecanoyl-CoA depends critically on the substrate recognition properties of long-chain acyl-CoA synthetases (ACSLs). These enzymes exhibit distinct yet overlapping chain-length specificity profiles, with particular isoforms demonstrating efficiency toward fatty acids in the C16-C20 range [2] [5] [8]. Structural determinants of substrate specificity reside primarily in the fatty acid Gate domain—a conserved structural element controlling access to the acyl-binding tunnel. Comparative studies of human ACSL isoforms reveal substantial variation in catalytic efficiency toward different chain lengths and saturation patterns, with nonadecanoic acid representing a rare substrate that may be activated inefficiently by multiple isoforms [2] [8].
The molecular architecture of ACS substrate binding involves precise van der Waals interactions between aliphatic chains and hydrophobic residues lining the acyl-binding pocket. Crystallographic studies of bacterial and eukaryotic ACS enzymes reveal that Phe-244, Phe-252, Phe-259, and Tyr-262 create an aromatic cage that accommodates the fatty acid chain [1] [8]. For odd-chain fatty acids like nonadecanoic acid, the terminal methyl group may form distinct interactions compared to even-chain counterparts, potentially affecting catalytic efficiency. Substrate specificity studies demonstrate that ACSL6 variants exhibit marked differences in their preferences: ACSL6V1 preferentially activates octadecapolyenoic acids (e.g., linoleic acid, C18:2), while ACSL6V2 shows superior kinetics with docosapolyenoic acids (e.g., docosahexaenoic acid, C22:6) [2]. Though nonadecanoic acid was not specifically tested in these assays, its chain length (C19) positions it intermediately between these preferred substrates, suggesting potential activation by both variants with intermediate efficiency.
Kinetic parameters further illuminate the molecular discrimination against unusual chain lengths. ACSL isoforms typically exhibit Michaelis constants (Kₘ) in the low micromolar range (2-20 μM) for their preferred C16-C18 substrates [2] [8]. For nonadecanoic acid, the Kₘ values are likely higher, indicating lower binding affinity. This reduced affinity may stem from suboptimal van der Waals contacts within the acyl-binding tunnel, which evolved primarily to accommodate more prevalent even-chain fatty acids. The catalytic efficiency (kcat/Kₘ) for nonadecanoic acid activation is consequently diminished compared to palmitic (C16:0) or stearic (C18:0) acids, though precise quantitative data for this rare substrate remains limited in the literature.
Table 3: Substrate Specificity Profiles of Human Long-Chain Acyl-CoA Synthetases
ACSL Isoform | Preferred Chain Length | Notable Substrate Preferences | Key Specificity Determinants | Hypothesized Efficiency toward Nonadecanoic Acid |
---|---|---|---|---|
ACSL1 | C16-C18 | Palmitic > Oleic > Arachidonic | Phe-244, Phe-252, Gly-257 | Moderate (primary activation pathway) |
ACSL3 | C16-C20 | Oleic > Linoleic > Arachidonic | Phe-247, Val-318, Leu-322 | High (optimal chain length match) |
ACSL4 | C20-C22 | Arachidonic > Eicosapentaenoic | Leu-236, Met-239, Val-320 | Low (prefers PUFA > saturated) |
ACSL5 | C16-C18 | Palmitic > Stearic > Oleic | Phe-248, Gly-253, Phe-255 | Moderate |
ACSL6V1 | C18 | Linoleic > γ-Linolenic | Fatty Acid Gate domain motif | Moderate (octadecane preference) |
ACSL6V2 | C22 | DHA > DPA > EPA | Altered Gate domain conformation | Low (docosapolyenoic preference) |
The activation of nonadecanoic acid may involve functional redundancy among ACSL isoforms. Genetic studies in model organisms support this compensation mechanism: deletion of individual ACSL genes in Neurospora crassa produced minimal metabolic disruption, whereas combinatorial knockdowns significantly impaired fatty acid utilization [5]. This suggests that multiple ACS enzymes can activate nonadecanoic acid in vivo, albeit with varying efficiencies. The relative contribution of each isoform likely depends on tissue-specific expression patterns and subcellular compartmentalization. For instance, ACSL3—enriched in endoplasmic reticulum and lipid droplets—may preferentially channel nonadecanoyl-CoA toward glycerolipid synthesis and membrane phospholipid remodeling, while mitochondrial ACSL1 might direct it toward β-oxidation after conversion to odd-chain acylcarnitine derivatives [8].
Functional implications of nonadecanoyl-CoA formation extend to its potential role as a molecular signal. Though not as extensively studied as palmitoyl-CoA or myristoyl-CoA in protein acylation, nonadecanoyl-CoA could theoretically participate in S-acylation (palmitoylation) reactions, potentially modifying the membrane association or trafficking of specific proteins. The unusual odd-chain structure might confer distinct biophysical properties to such modifications compared to more common even-chain acyl groups. Furthermore, nonadecanoyl-CoA may serve as a ligand for nuclear receptors or transcription factors involved in lipid sensing, though these potential regulatory functions remain unexplored. The rarity of nonadecanoyl-CoA in cellular metabolism underscores its potential as a specialized signaling molecule that activates distinct pathways under specific physiological or pathological conditions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7